5-Chloro-2-cyanobenzene-1-sulfonyl chloride

Description

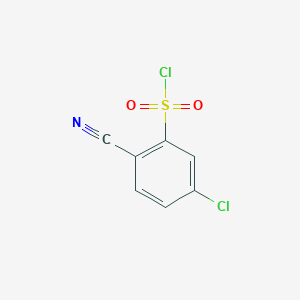

5-Chloro-2-cyanobenzene-1-sulfonyl chloride (molecular formula: C₇H₃Cl₂NO₂S) is a sulfonyl chloride derivative featuring a benzene ring substituted with chlorine at position 5, a cyano group at position 2, and a sulfonyl chloride functional group at position 1. This compound is critical in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other intermediates for pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

5-chloro-2-cyanobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2S/c8-6-2-1-5(4-10)7(3-6)13(9,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNDFODTTWOSSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)S(=O)(=O)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588587 | |

| Record name | 5-Chloro-2-cyanobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411210-92-9 | |

| Record name | 5-Chloro-2-cyanobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-cyanobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Nucleophilic Substitution with Sodium Sulfide Nonahydrate

- Reaction: 2-fluoro-5-chlorobenzonitrile is reacted with sodium sulfide nonahydrate in N,N-dimethylformamide (DMF) under inert atmosphere.

- Conditions: Temperature is maintained at 50-55 °C for 6 hours.

- Molar Ratios: 2-fluoro-5-chlorobenzonitrile to sodium sulfide nonahydrate is 1:1.2 (molar).

- Workup: After reaction, the mixture is treated with ice water, alkalified, extracted with dichloromethane, acidified, filtered, washed, dried, concentrated, and recrystallized with n-heptane.

- Product: Intermediate compound (Formula I) containing the sulfonyl moiety.

- Yield: High purity intermediate is obtained suitable for next step.

Step 2: Oxidation to Sulfonyl Chloride Intermediate

- Reaction: The intermediate (Formula I) is oxidized using sodium hypochlorite in acetic acid under inert gas.

- Conditions: Temperature controlled at 20-30 °C, reaction time approximately 4 hours.

- Workup: Reaction mixture is treated with sodium sulfite to quench excess oxidant, concentrated, pulped with methanol, filtered, and dried.

- Product: Oxidized intermediate (Formula II) containing sulfonyl chloride functionality.

- Yield: Approximately 77.22% based on starting 2-fluoro-5-chlorobenzonitrile.

Step 3: Chlorination with Thionyl Chloride

- Reaction: The oxidized intermediate (Formula II) is reacted with thionyl chloride.

- Conditions: Standard chlorination conditions suitable for sulfonyl chloride formation.

- Product: Final product, this compound.

- Purity: Over 99% purity with stable quality and good reproducibility.

- Overall Yield: Total synthetic yield reaches approximately 43.03%.

Advantages of the Three-Step Method

| Feature | Description |

|---|---|

| Raw Materials | Simple, low toxicity, inexpensive |

| Reaction Steps | Only three main steps, simplifying process control |

| Reaction Time | Short reaction and post-treatment times for each step |

| Waste Generation | Minimal wastewater containing nitrogen and acetic acid |

| Industrial Suitability | Uses conventional equipment, no special qualifications required |

| Product Quality | High purity (>99%), stable quality, good repeatability |

| Cost Efficiency | Low manufacturing cost due to simple steps and inexpensive raw materials |

This method is highly suitable for industrial scale production due to its safety, efficiency, and environmental considerations.

Summary Table of the Three-Step Synthesis

| Step | Reactants | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-fluoro-5-chlorobenzonitrile + Na2S·9H2O | DMF, 50-55 °C, 6 h, inert gas | Intermediate (Formula I) | High | Extraction, acidification, purification |

| 2 | Intermediate (Formula I) + NaOCl + Acetic acid | 20-30 °C, 4 h, inert gas | Intermediate (Formula II) | 77.22 | Oxidation, quenching, filtration |

| 3 | Intermediate (Formula II) + Thionyl chloride | Standard chlorination conditions | This compound | ~43 overall | Final sulfonyl chloride formation |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-cyanobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing cyano and sulfonyl chloride groups.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.

Electrophilic Aromatic Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products Formed

Sulfonamides: Formed through nucleophilic substitution with amines.

Halogenated Derivatives: Formed through electrophilic aromatic substitution with halogens.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

5-Chloro-2-cyanobenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its sulfonyl chloride functionality allows for nucleophilic substitution reactions, facilitating the formation of sulfonamide derivatives that are crucial in medicinal chemistry.

2. Material Science:

In material science, this compound is utilized in the preparation of advanced materials and polymers. Its reactivity enables the development of novel polymeric materials with tailored properties for specific applications.

3. Biological Studies:

The compound has been employed as a reagent in modifying biomolecules for research purposes. Its ability to react with nucleophiles makes it useful in bioconjugation techniques, which are essential in drug development and biochemical assays.

Recent studies have highlighted the biological activities associated with this compound:

Antimicrobial Properties:

Research indicates significant antimicrobial efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as an antibacterial agent.

Anticancer Activity:

The compound has demonstrated promising anticancer properties in vitro, inducing apoptosis in cancer cells through the activation of caspase pathways. Studies reveal IC50 values of 15 µM for MCF-7 (breast cancer) cells and 20 µM for HT-29 (colon cancer) cells, indicating its effectiveness in reducing cell viability and proliferation .

Enzyme Inhibition:

It has been identified as a potent inhibitor of certain enzymes, such as proteases and kinases, disrupting critical signaling pathways involved in cell growth and differentiation. This property positions it as a candidate for further investigation in cancer therapy.

Study 1: Antimicrobial Efficacy

In a controlled laboratory study, researchers evaluated the antimicrobial activity of this compound against E. coli and S. aureus. The results confirmed its strong antibacterial properties, with an MIC of 32 µg/mL for both strains.

Study 2: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry assessed the anticancer effects on MCF-7 and HT-29 cell lines. The findings indicated a dose-dependent decrease in cell viability, with flow cytometry analysis confirming increased apoptosis rates upon treatment with the compound .

Mechanism of Action

The mechanism of action of 5-chloro-2-cyanobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form sulfonamide derivatives. The cyano group further enhances the compound’s reactivity by withdrawing electrons from the aromatic ring, making it more susceptible to electrophilic attack .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The reactivity and applications of sulfonyl chlorides are highly dependent on substituent positions and electronic effects. Below is a comparison with key structural analogs:

Table 1: Key Properties of 5-Chloro-2-cyanobenzene-1-sulfonyl Chloride and Analogues

Reactivity and Functional Group Influence

- Cyano Group (C≡N): The cyano group in this compound enhances electrophilicity at the sulfonyl chloride group, favoring nucleophilic substitution reactions. This contrasts with fluorine-substituted analogs (e.g., 5-Cyano-2-fluorobenzene-1-sulfonyl chloride), where fluorine’s inductive effect reduces reactivity compared to cyano .

- Chlorine and fluorine analogs differ in leaving group tendencies during hydrolysis .

- Nitro Group Impact: The nitro-substituted analog (2-Chloro-5-nitrobenzene-1-sulfonyl chloride) shows increased reactivity in electrophilic aromatic substitution due to the electron-withdrawing nitro group .

Stability and Handling Considerations

- Hydrolysis Sensitivity: Sulfonyl chlorides with electron-withdrawing groups (e.g., nitro or cyano) are more prone to hydrolysis than methoxy-substituted derivatives .

- Thermal Stability: Bromine-substituted analogs (e.g., 5-Bromo-2-cyanobenzene-1-sulfonyl chloride) exhibit lower thermal stability due to weaker C-Br bonds .

Biological Activity

5-Chloro-2-cyanobenzene-1-sulfonyl chloride is an organic compound with the molecular formula . It is characterized by a sulfonyl chloride functional group attached to a chlorinated cyanobenzene. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, which is crucial for maintaining cell integrity. This compound has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. The compound has been evaluated against several cancer cell lines, including breast and colon cancer, revealing promising results in reducing cell viability and proliferation.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of certain enzymes, including proteases and kinases. This inhibition can disrupt critical signaling pathways involved in cell growth and differentiation, making it a candidate for further investigation in cancer therapy.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antibacterial properties.

Study 2: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry assessed the anticancer effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results showed a dose-dependent decrease in cell viability, with IC50 values of 15 µM for MCF-7 and 20 µM for HT-29 cells. Flow cytometry analysis confirmed that treatment with the compound led to increased apoptosis rates.

Summary Table of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 5-chloro-2-cyanobenzene-1-sulfonyl chloride?

The compound is typically synthesized via sulfonation and chlorination of substituted benzene derivatives. Key methods include:

- Direct sulfonylation using chlorosulfonic acid under controlled temperatures (0–5°C), followed by reaction with cyanating agents like NaCN or KCN in anhydrous solvents (e.g., dichloromethane).

- Multi-step synthesis starting from 2-chloro-5-nitrobenzenesulfonyl chloride, involving nitro group reduction and subsequent cyano substitution via Sandmeyer reaction . Note: Reaction conditions (temperature, solvent purity, and stoichiometry) significantly influence yield and byproduct formation.

Q. How should researchers characterize the purity and identity of this compound?

Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and functional groups. For example, the sulfonyl chloride group shows distinct ³⁵Cl isotope splitting in NMR .

- HPLC-MS to assess purity (>95%) and detect hydrolyzed byproducts (e.g., sulfonic acids).

- Elemental analysis to verify C, H, N, and S content against theoretical values .

Q. What safety precautions are critical when handling this compound?

- Personal protective equipment (PPE): Use nitrile gloves, splash-proof goggles, and a lab coat. Avoid inhalation by working in a fume hood.

- Spill management: Neutralize spills with sodium bicarbonate or inert absorbents (e.g., vermiculite). Collect residues in sealed containers for hazardous waste disposal .

- Storage: Keep in moisture-free, amber glass containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize hydrolysis during synthesis?

Hydrolysis of the sulfonyl chloride group is a major challenge. Strategies include:

- Solvent selection: Use anhydrous dichloromethane or tetrahydrofuran (THF) with molecular sieves to absorb moisture.

- Temperature control: Maintain reactions at subambient temperatures (−10°C to 0°C) to slow hydrolysis kinetics .

- Catalyst screening: Test Lewis acids (e.g., AlCl₃) to enhance reaction efficiency and reduce side reactions. Compare yields using DOE (Design of Experiments) approaches .

Q. How should researchers resolve contradictory spectral data (e.g., unexpected NMR peaks) in synthesized batches?

Contradictions may arise from:

- Residual solvents or moisture: Re-dry the sample under vacuum and reacquire spectra.

- Isomeric byproducts: Use 2D NMR (COSY, HSQC) to differentiate regioisomers. For example, the cyano group’s electron-withdrawing effect alters chemical shifts in adjacent protons .

- Degradation products: Conduct stability studies under varying pH and temperature to identify degradation pathways .

Q. What are the applications of this compound in constructing heterocyclic scaffolds?

this compound serves as a versatile electrophile in:

- Suzuki-Miyaura coupling: React with arylboronic acids to form biaryl sulfones, useful in drug discovery .

- Nucleophilic aromatic substitution (SNAr): The chlorine atom at position 5 can be displaced by amines or thiols to generate sulfonamide or sulfonyl thioether derivatives .

- Cyclization reactions: Use in tandem with Pd-catalyzed cyano activation to synthesize benzothiadiazine derivatives .

Methodological Guidelines

Q. What protocols ensure reproducibility in scale-up synthesis?

- Process analytical technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate stability.

- Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

- Documentation: Record detailed parameters (e.g., stirring rate, cooling rate) to mitigate batch-to-batch variability .

Q. How can computational modeling support research on this compound?

- DFT calculations: Predict reactivity sites (e.g., electrophilicity of the sulfonyl chloride group) and optimize reaction pathways.

- Docking studies: Model interactions with biological targets (e.g., enzyme active sites) to guide medicinal chemistry applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.